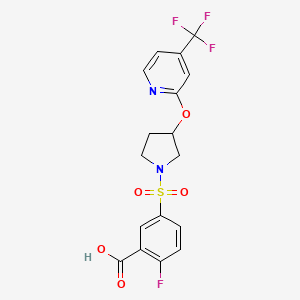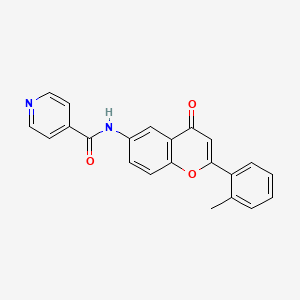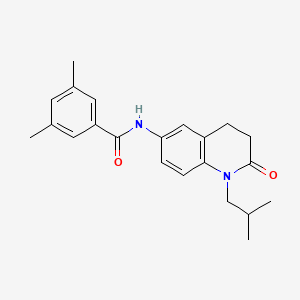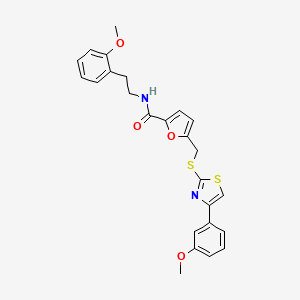![molecular formula C6H12ClNO B2742634 (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride CAS No. 2413846-60-1](/img/structure/B2742634.png)
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine; hydrochloride, commonly known as baclofen, is a synthetic compound used as a muscle relaxant and antispasmodic medication. It was first developed in the 1960s and has since been used to treat a range of conditions, including multiple sclerosis, cerebral palsy, and spinal cord injuries. In recent years, baclofen has also been the subject of scientific research, with studies investigating its potential use in the treatment of alcohol and substance addiction.
作用機序
Baclofen works by activating gamma-aminobutyric acid (GABA) receptors in the brain and spinal cord. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce the excitability of neurons. By activating GABA receptors, baclofen can reduce the release of dopamine, a neurotransmitter that plays a key role in addiction and reward-seeking behavior.
Biochemical and Physiological Effects
Baclofen has a range of biochemical and physiological effects, including muscle relaxation, sedation, and anxiolysis. It also has antispasmodic properties, making it useful for the treatment of conditions such as multiple sclerosis and cerebral palsy. In addition, baclofen has been shown to reduce anxiety and depression symptoms in some patients.
実験室実験の利点と制限
Baclofen has several advantages for use in lab experiments, including its well-established safety profile and availability as a commercially available drug. However, there are also some limitations to its use, including the potential for off-target effects and the need for high doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on baclofen, including:
1. Investigating its use in combination with other medications for the treatment of addiction.
2. Exploring its potential as a treatment for other psychiatric conditions, such as anxiety disorders and depression.
3. Developing new formulations of baclofen that can be administered in different ways, such as transdermal patches or nasal sprays.
4. Investigating the long-term effects of baclofen use, particularly in patients with chronic conditions such as multiple sclerosis.
5. Exploring the potential for baclofen to be used as a prophylactic treatment for addiction, rather than as a treatment for established addiction.
Conclusion
Baclofen is a synthetic compound used as a muscle relaxant and antispasmodic medication, as well as a potential treatment for addiction. Its mechanism of action involves the activation of GABA receptors in the brain and spinal cord, leading to a range of biochemical and physiological effects. While there are some limitations to its use, there are also several potential future directions for research on baclofen, including its use in combination with other medications and the development of new formulations.
合成法
Baclofen is synthesized from 4-chlorobenzhydryl chloride and gamma-aminobutyric acid (GABA) using a modified Schotten-Baumann reaction. The reaction involves the conversion of the carboxylic acid group of GABA to an amide group, followed by the substitution of the chloride group of 4-chlorobenzhydryl chloride with the amide group of GABA. The resulting product is then purified and converted to its hydrochloride salt form.
科学的研究の応用
Baclofen has been the subject of scientific research for its potential use in the treatment of alcohol and substance addiction. Studies have shown that baclofen can reduce alcohol cravings and withdrawal symptoms, as well as decrease the risk of relapse in alcohol-dependent patients. Baclofen has also been investigated as a potential treatment for cocaine, methamphetamine, and opioid addiction, with promising results in preclinical studies.
特性
IUPAC Name |
(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-2-8-4-5(6)3-6;/h5H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQDACOHENHHJK-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2[C@@]1(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)




![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742558.png)
![N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2742559.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)

![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)
![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)
![N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2742565.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2742567.png)
